Ethylmalonic acid

Catalog No.
S601019
CAS No.
601-75-2
M.F
C5H8O4
M. Wt
132.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylmalonic acid

CAS Number

601-75-2

Product Name

Ethylmalonic acid

IUPAC Name

2-ethylpropanedioic acid

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

InChI

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)

InChI Key

UKFXDFUAPNAMPJ-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)C(=O)O

Solubility

5.39 M
712.0 mg/mL

Synonyms

Ethyl-propanedioic Acid; 1,1-Propanedicarboxylic Acid; 2-Ethylpropanedioic Acid;Ethylmalonic Acid; NSC 96615; α-Carboxybutyric Acid

Canonical SMILES

CCC(C(=O)O)C(=O)O

Biochemical Marker

Elevated levels of EMA in urine or blood can be indicative of certain metabolic disorders, including:

  • Ethylmalonic encephalopathy (EE): A rare autosomal recessive disorder affecting multiple organ systems, primarily the brain, kidneys, and gastrointestinal tract
  • Cobalamin C deficiency (cblC): A rare inborn error of metabolism affecting vitamin B12 metabolism
  • Multiple acyl-CoA dehydrogenase deficiency (MAD): A group of inherited disorders affecting fatty acid oxidation

Studying Metabolic Pathways

EMA is involved in the breakdown of certain amino acids and fatty acids. Researchers use EMA to study these metabolic pathways, including:

  • Propionate metabolism: EMA is an intermediate product in the degradation of the propionate molecule
  • Vitamin B12 function: Cobalamin C deficiency, which disrupts vitamin B12 metabolism, can lead to elevated EMA levels, providing insights into the role of vitamin B12 in these pathways

By studying how EMA levels change under different conditions, researchers can gain a better understanding of these complex metabolic processes.

Investigating Drug Interactions

Some medications can affect the metabolism of EMA. Researchers use this to investigate potential drug interactions and their impact on metabolic pathways. For example, studies have shown that certain antibiotics can increase EMA levels, suggesting potential interactions with EMA metabolism

Origin and Significance:

EMA is a branched-chain dicarboxylic acid []. It originates from the breakdown of the short-chain fatty acid butyrate [].

EMA levels in urine serve as a biomarker for several metabolic disorders, including short-chain acyl-CoA dehydrogenase (SCAD) deficiency and ethylmalonic encephalopathy [, ]. Elevated EMA indicates disruptions in fatty acid metabolism, prompting further investigation for potential underlying conditions [].


Molecular Structure Analysis

Ethylmalonic acid possesses a three-carbon chain with a carboxylic acid group at each end. A distinctive feature is the ethyl group (a two-carbon chain) attached to the second carbon []. This branched structure differentiates it from its straight-chain counterpart, malonic acid.


Chemical Reactions Analysis

Synthesis:

EMA can be synthesized from malonic acid through a specific enzymatic reaction, but the detailed pathway is not extensively documented in scientific literature.

Breakdown:

The primary breakdown pathway for EMA involves conversion to (S)-ethylmalonyl-CoA, a crucial intermediate in the propionate metabolism pathway, by the enzyme propionyl-CoA carboxylase [].

Other Relevant Reactions:

In SCAD deficiency, due to impaired breakdown of butyryl-CoA, an alternative pathway involving propionyl-CoA carboxylase leads to EMA accumulation [].


Physical And Chemical Properties Analysis

  • Molar mass: 132.114 g/mol []
  • Solubility: Soluble in water []
  • pKa: Data not readily available in scientific literature

Melting point, boiling point, and stability data are currently unavailable in scientific publications.

Toxicity:

Data on the specific toxicity of EMA is limited in scientific literature. However, chronically high levels are associated with certain metabolic disorders, suggesting potential harmful effects when not metabolized properly [, ].

Physical Description

Solid

XLogP3

0.4

Melting Point

114.0 °C
112-114°C

UNII

432NF49DFG

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

601-75-2

Wikipedia

Ethylmalonic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2023-08-15

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